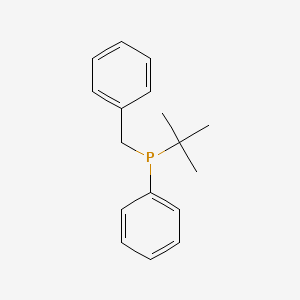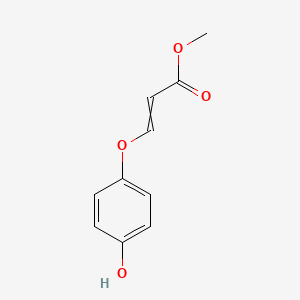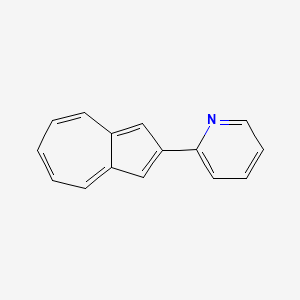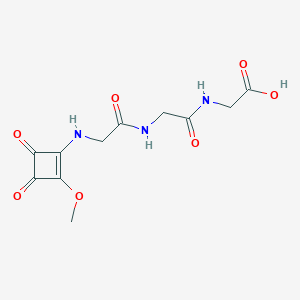![molecular formula C13H28OSi B12602955 Triethyl[(hept-6-en-2-yl)oxy]silane CAS No. 872839-39-9](/img/structure/B12602955.png)
Triethyl[(hept-6-en-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(hept-6-en-2-yl)oxy]silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from hept-6-en-2-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(hept-6-en-2-yl)oxy]silane typically involves the reaction of hept-6-en-2-ol with triethylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Triethyl[(hept-6-en-2-yl)oxy]silane can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: It can participate in substitution reactions where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes or metal hydrides serve as reducing agents.
Substitution: Halogenating agents or nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Triethyl[(hept-6-en-2-yl)oxy]silane is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: Used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong Si-O bonds.
Mecanismo De Acción
The mechanism by which Triethyl[(hept-6-en-2-yl)oxy]silane exerts its effects involves the formation of Si-O bonds through hydrosilylation or oxidation reactions. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can then interact with molecular targets in different pathways.
Comparación Con Compuestos Similares
Triethylsilane: Similar in structure but lacks the alkoxy group, making it less versatile in certain reactions.
Trimethyl[(hept-6-en-2-yl)oxy]silane: Similar but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triisopropyl[(hept-6-en-2-yl)oxy]silane: Contains bulkier isopropyl groups, which can influence steric interactions in reactions.
Uniqueness: Triethyl[(hept-6-en-2-yl)oxy]silane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both academic and industrial settings.
Propiedades
Número CAS |
872839-39-9 |
|---|---|
Fórmula molecular |
C13H28OSi |
Peso molecular |
228.45 g/mol |
Nombre IUPAC |
triethyl(hept-6-en-2-yloxy)silane |
InChI |
InChI=1S/C13H28OSi/c1-6-10-11-12-13(5)14-15(7-2,8-3)9-4/h6,13H,1,7-12H2,2-5H3 |
Clave InChI |
VZNYGUVLBQWELT-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



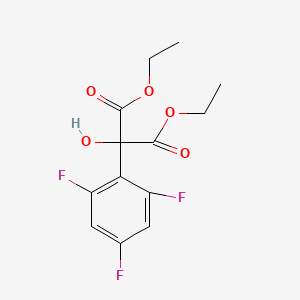
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)



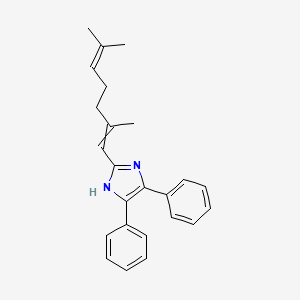
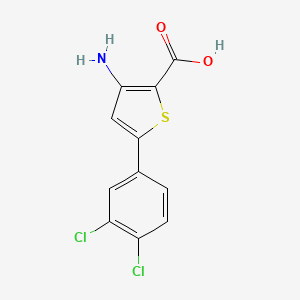
amino}methyl)phenol](/img/structure/B12602940.png)

